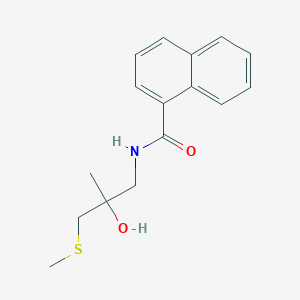
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide, commonly known as HMMN, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of naphthalene and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HMMN is not fully understood. However, it has been proposed that HMMN inhibits the activity of COX-2 by directly binding to its active site. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response. HMMN has also been shown to scavenge free radicals by donating a hydrogen atom to the radical, thereby stabilizing it.
Biochemical and Physiological Effects:
HMMN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. This results in the inhibition of the production of prostaglandins, which are involved in pain and inflammation. HMMN has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, HMMN has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HMMN in lab experiments is its high purity and yield. The synthesis method of HMMN has been reported to yield HMMN with high purity and yield. This makes it easier to obtain HMMN for use in lab experiments. However, one of the limitations of using HMMN in lab experiments is its potential toxicity. HMMN has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of HMMN. One potential direction is the further investigation of its anti-cancer properties. HMMN has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. Further studies could investigate the mechanism of action of HMMN in cancer cells and its potential use in cancer therapy. Another potential direction is the investigation of the use of HMMN as an anti-inflammatory and antioxidant agent. HMMN has been shown to inhibit the activity of COX-2 and scavenge free radicals, suggesting its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of HMMN involves the reaction of 1-naphthoic acid with 2-amino-2-methyl-1-propanol in the presence of thionyl chloride. The resulting product is then treated with sodium methyl mercaptide to yield HMMN. This method has been reported to yield HMMN with high purity and yield.
Applications De Recherche Scientifique
HMMN has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. HMMN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, HMMN has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anti-cancer agent.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(19,11-20-2)10-17-15(18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,19H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZXBRAJTKLTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

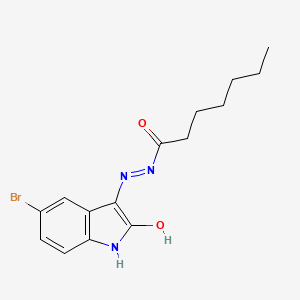
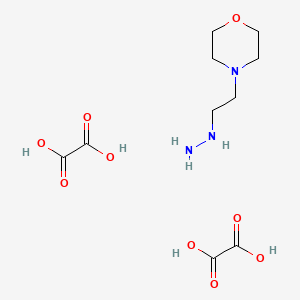
![Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2948241.png)
![3-Fluorosulfonyloxy-5-[(4-methyloxolan-2-yl)methylcarbamoyl]pyridine](/img/structure/B2948242.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2948243.png)
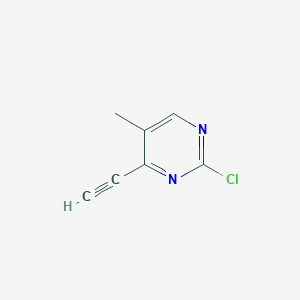
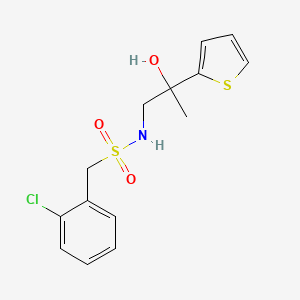
![2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2948250.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948252.png)
![Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2948253.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2948255.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide](/img/structure/B2948256.png)
![3-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2948258.png)
![2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2948262.png)